2-Ethoxycarbonyl-5-ethylphenylboronic acid
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Overview
Description
2-Ethoxycarbonyl-5-ethylphenylboronic acid is an organic compound with the molecular formula C11H15BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with ethoxycarbonyl and ethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-5-ethylphenylboronic acid typically involves the reaction of 2-ethoxycarbonyl-5-ethylphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale Suzuki-Miyaura coupling reactions, which are optimized for higher yields and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-5-ethylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halides such as bromine or chlorine in the presence of a base.
Major Products Formed
Phenols: Formed through oxidation.
Boronate Esters: Formed through reduction.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Ethoxycarbonyl-5-ethylphenylboronic acid is used in various scientific research applications, including:
Chemistry: As a reactant in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing compounds for biological studies.
Medicine: Potential use in drug discovery and development due to its ability to form stable complexes with biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-5-ethylphenylboronic acid involves its ability to form covalent bonds with other molecules through its boronic acid group. This allows it to participate in various chemical reactions, such as Suzuki-Miyaura coupling, where it acts as a nucleophile, transferring its organic group to a palladium catalyst. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxycarbonylphenylboronic acid: Similar structure but lacks the ethyl group.
2-Ethoxyphenylboronic acid: Similar structure but lacks the ethoxycarbonyl group.
4-Methoxyphenylboronic acid: Similar boronic acid group but different substituents on the phenyl ring.
Uniqueness
2-Ethoxycarbonyl-5-ethylphenylboronic acid is unique due to the presence of both ethoxycarbonyl and ethyl groups on the phenyl ring. This combination of substituents provides distinct chemical properties and reactivity, making it valuable in specific synthetic applications .
Biological Activity
2-Ethoxycarbonyl-5-ethylphenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with various biomolecules, making them valuable in drug design and development. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and applications in research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Boronic acids can interact with enzymes through the formation of non-covalent complexes, influencing enzyme activity. For instance, they may inhibit proteasomes or other enzymes involved in cellular signaling pathways .
- Cellular Signaling Modulation : Similar compounds have shown the ability to modulate cellular signaling pathways, potentially affecting gene expression and cellular metabolism.
- Pharmacokinetics : The compound's bioavailability is influenced by its solubility and stability, which are critical for effective absorption and distribution within biological systems.
Biological Activities
Research has indicated several biological activities associated with boronic acids, including:
- Anticancer Activity : Boronic acids have been investigated for their potential as anticancer agents. For example, compounds like bortezomib, a boronic acid derivative, are used in treating multiple myeloma by inhibiting proteasome activity .
- Antibacterial and Antiviral Properties : Some studies suggest that boronic acids exhibit antibacterial and antiviral activities, although specific data on this compound is limited. Its structural similarities to known active compounds may imply potential efficacy in these areas .
Case Studies
Several studies have explored the biological implications of boronic acids:
- Bortezomib in Cancer Therapy : Bortezomib's approval marked a significant milestone for boronic acids in medicine. It serves as a model for understanding how similar compounds can be developed for therapeutic use against cancer .
- Antiviral Studies : Research into boronic acids has revealed their potential as antiviral agents, particularly in inhibiting viral replication through enzyme inhibition .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(2-ethoxycarbonyl-5-ethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-3-8-5-6-9(11(13)16-4-2)10(7-8)12(14)15/h5-7,14-15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHSIBTVJUZOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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